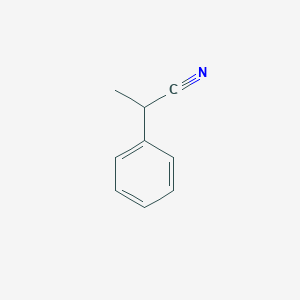

2-Phenylpropanenitrile

Cat. No. B133222

Key on ui cas rn:

1823-91-2

M. Wt: 131.17 g/mol

InChI Key: NVAOLENBKNECGF-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05484902

Procedure details

A mixture of 1.5 g (+) Diop (2,3-O-Isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane, Aldrich Chemical Co.), 300 mg NiI2, 300 mg zinc dust, 2 ml commercial stabilized styrene, and 2 ml acetonitrile was stirred at 80° for 5 hr. then 250 μl HCN/CH3CN (11N) was added overnight by syringe pump. After addition of 2 ml styrene, 1 ml CH3CN and ca. 100 mg zinc dust another 400 μl HCN/CH3CN was added during eight hours. After addition of 4 ml styrene and 100 mg zinc addition of HCN/CH3CN at 50 μl/hr was continued overnight. The mixture was then diluted with 50 ml heptane and 25 ml ether. The mixture was filtered and the filtrate was concentrated to an oil which was diluted with an equal volume of toluene. The VPC analysis indicated that the two isomeric products PhCH(CN)CH3 and PhCH2CH2CN had been formed in approximately equal amounts. The PhCH(CN)CH3 was isolated by preparative VPC as described above to give 120 mg [α]D25 +1.1° C5.5% in CD3CN. An e.e. of about 10% is estimated based on the reported [α]D25 value of 10° for the pure isomer. The 1H nmr spectrum was as expected for PhCH(CN)CH3. The major product was apparently styrene polymer which hampered the isolation of the nitrile products.

[Compound]

Name

NiI2

Quantity

300 mg

Type

reactant

Reaction Step Two

Name

HCN CH3CN

Quantity

250 μL

Type

reactant

Reaction Step Five

Name

HCN CH3CN

Quantity

400 μL

Type

reactant

Reaction Step Six

Name

HCN CH3CN

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Seven

Name

Identifiers

|

REACTION_CXSMILES

|

CC(CCCCCOC(C1C(C(OCCCCCC(C)C)=O)=CC=CC=1)=O)C.[CH2:29]=[CH:30][C:31]1[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1.C(#N)C.[CH:40]#[N:41].CC#N>CCCCCCC.CCOCC.[Zn]>[C:31]1([CH:30]([CH3:29])[C:40]#[N:41])[CH:36]=[CH:35][CH:34]=[CH:33][CH:32]=1 |f:3.4|

|

Inputs

Step One

Step Two

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CC1=CC=CC=C1

|

Step Four

|

Name

|

|

|

Quantity

|

2 mL

|

|

Type

|

reactant

|

|

Smiles

|

C(C)#N

|

Step Five

|

Name

|

HCN CH3CN

|

|

Quantity

|

250 μL

|

|

Type

|

reactant

|

|

Smiles

|

C#N.CC#N

|

Step Six

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

was stirred at 80° for 5 hr

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added during eight hours

|

|

Duration

|

8 h

|

WAIT

|

Type

|

WAIT

|

|

Details

|

was continued overnight

|

|

Duration

|

8 (± 8) h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

The mixture was filtered

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the filtrate was concentrated to an oil which

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was diluted with an equal volume of toluene

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

had been formed in approximately equal amounts

|

Outcomes

Product

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |